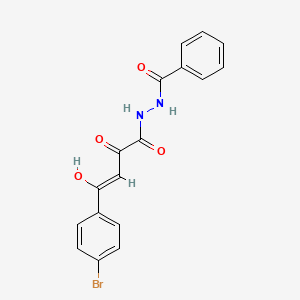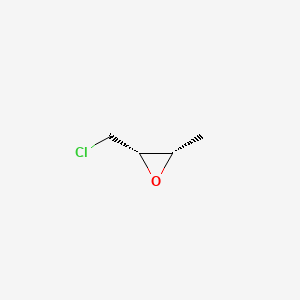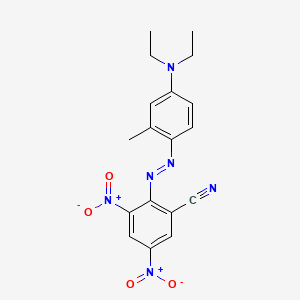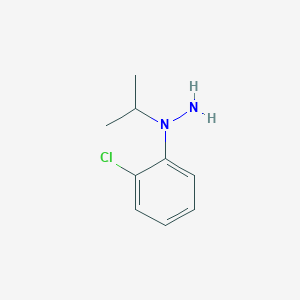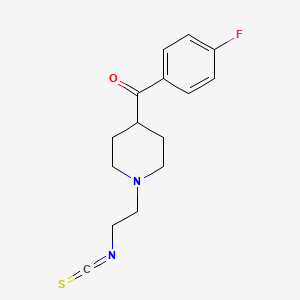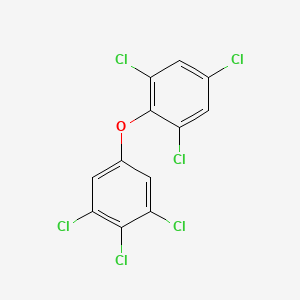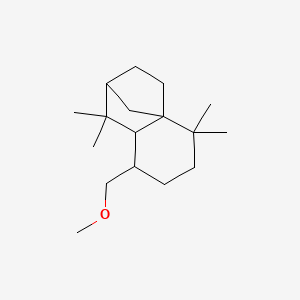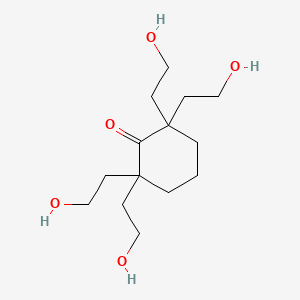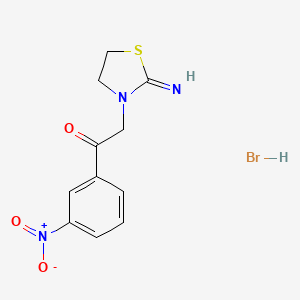
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide is a synthetic organic compound that features a thiazolidine ring, an imine group, and a nitrophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine under acidic conditions.
Introduction of the Iminothiazolidin Group: This step involves the reaction of the thiazolidine intermediate with an appropriate aldehyde or ketone to form the imine group.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the imine group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary based on the specific substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Iminothiazolidin-3-yl)-1-(4-nitrophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-chlorophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-methylphenyl) monohydrobromide
Uniqueness
The uniqueness of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5068-75-7 |
|---|---|
Molekularformel |
C11H12BrN3O3S |
Molekulargewicht |
346.20 g/mol |
IUPAC-Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11N3O3S.BrH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,12H,4-5,7H2;1H |
InChI-Schlüssel |
ANFPQNKVKSXGKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


